Ozanimod
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5-[3-[(1S)-1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-14(2)29-21-9-6-15(12-16(21)13-24)23-26-22(27-30-23)19-5-3-4-18-17(19)7-8-20(18)25-10-11-28/h3-6,9,12,14,20,25,28H,7-8,10-11H2,1-2H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVDGNKRPOAQTN-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@@H](C4=CC=C3)NCCO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501026488 | |
| Record name | Ozanimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
648.3±65.0 | |
| Record name | Ozanimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12612 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1306760-87-1 | |
| Record name | Ozanimod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306760-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ozanimod [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1306760871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ozanimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12612 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ozanimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ozanimod | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OZANIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z80293URPV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
134-137 | |
| Record name | Ozanimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12612 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanisms of Action of Ozanimod
Selective Agonism of S1P1 and S1P5 Receptors
Ozanimod demonstrates potent agonist activity at S1P1 receptors and additional agonist activity at S1P5 receptors. nih.govwikipedia.orgrndsystems.comtocris.com Studies have shown sub-nanomolar EC50 values for S1P1 in GTPγS binding and cAMP inhibition assays, indicating high potency. wikipedia.orgrndsystems.com For S1P5, a nanomolar EC50 value was observed in the GTPγS binding assay. wikipedia.orgrndsystems.com This selective binding profile is a key characteristic of this compound, with significantly lower activity at S1P2, S1P3, and S1P4 receptors (greater than 10,000-fold selectivity over S1P2, S1P3, and S1P4, and 27-fold selectivity over S1P5 compared to S1P1). wikipedia.orgrndsystems.comtocris.commdpi.com This selectivity is thought to contribute to a more favorable safety profile compared to less selective S1P receptor modulators. wikipedia.orgoup.com
S1P1 Receptor Internalization and Degradation
Agonism of the S1P1 receptor by this compound leads to its internalization and subsequent degradation. nih.govwikipedia.orgrndsystems.commdpi.com This process occurs via ubiquitin-proteosome degradation pathways. nih.govwikipedia.org The sustained internalization and degradation of S1P1 receptors on the surface of lymphocytes are crucial for the downstream effects of this compound on immune cell trafficking. nih.govrndsystems.commdpi.comresearchgate.net
Impact on Lymphocyte Egress from Lymphoid Tissues
Lymphocyte egression from lymphoid tissues, such as lymph nodes, is a process regulated by the gradient of S1P between the lymphoid tissue and the circulation. nih.govoup.comresearchgate.net Lymphocytes express S1P1 receptors, which sense this gradient, facilitating their exit into the bloodstream. nih.govoup.com By acting as an S1P1 agonist, this compound causes the internalization and desensitization of these receptors on lymphocytes. nih.govoup.com This renders the lymphocytes unable to respond to the S1P gradient, effectively sequestering them within the lymphoid tissues. nih.govwikipedia.orgoup.comresearchgate.netzeposiahcp.com The resulting blockage of lymphocyte egress leads to a reduction in the number of circulating lymphocytes in the peripheral blood. nih.govoup.comresearchgate.netzeposiahcp.combms.com This reduction in circulating lymphocytes is a primary mechanism by which this compound exerts its immunomodulatory effects in autoimmune diseases. nih.govwikipedia.orgmdpi.comdrugbank.comoup.comresearchgate.netzeposiahcp.com
Differential Effects on Lymphocyte Subpopulations
This compound's impact on circulating lymphocytes is not uniform across all subtypes. It exhibits differential effects on various lymphocyte subpopulations. bms.comnih.govajmc.comresearchgate.netprecisionformedicine.comnih.govservice.gov.uk
This compound treatment leads to a significant reduction in the levels of circulating B and T lymphocytes. mdpi.comnih.govajmc.comresearchgate.netprecisionformedicine.comnih.govnih.gov This reduction is dose-dependent. ajmc.comresearchgate.netprecisionformedicine.com Studies have shown substantial decreases in median absolute counts of total T cells (CD3+), helper T cells (Th, CD3+CD4+), cytotoxic T cells (Tc, CD3+CD8+), and B cells (CD3-CD19+). nih.govnih.gov
Data from a study in patients with moderately to severely active Crohn's disease demonstrated the following median reductions in absolute cell counts after 12 weeks of this compound treatment:
| Lymphocyte Subpopulation | Median Reduction (%) | p-value |
| Total T cells (CD3+) | 45.4 – 76.8 | < 0.0001 |
| Th cells (CD3+CD4+) | 45.4 – 76.8 | < 0.0001 |
| Tc cells (CD3+CD8+) | 45.4 – 76.8 | < 0.0001 |
| Total B cells (CD3-CD19+) | 76.7 | < 0.0001 |
| Naive B cells | 71.4 – 81.7 | < 0.001 |
| Memory B cells | 71.4 – 81.7 | < 0.001 |
| Double-negative memory B cells | 71.4 – 81.7 | < 0.001 |
| Nonswitched memory B cells | 71.4 – 81.7 | < 0.001 |
Source: Based on data from Ref. nih.govnih.gov
In studies involving patients with relapsing multiple sclerosis, circulating CD19+ B-cell counts and CD3+ T-cell counts were reduced by over 50% with a lower dose and over 75% with a higher dose at day 85. ajmc.comresearchgate.netprecisionformedicine.com
This compound has differential effects on naïve and memory T cell subsets. ajmc.comresearchgate.netprecisionformedicine.com Reductions in CD4+ and CD8+ central memory T cells are generally greater than the reductions observed in effector memory T cells. ajmc.comresearchgate.netprecisionformedicine.com Specifically, reductions in mean CD4+ and CD8+ naïve T cells have been reported to be ≥90% with higher doses. ajmc.comresearchgate.netprecisionformedicine.com CD8+ terminally differentiated effector memory cells were largely unaffected in one study. nih.gov
In contrast to its significant effects on B and T lymphocytes, this compound has minimal impact on innate immune cells, such as natural killer (NK) cells and monocytes. mdpi.comresearchgate.netnih.govajmc.comresearchgate.netprecisionformedicine.comnih.govservice.gov.uknih.govmedizinonline.com Studies using flow cytometry have consistently shown minimal to no decreases in the circulating levels of monocytes, NK cells, and natural killer T cells following this compound treatment. researchgate.netprecisionformedicine.comnih.gov This differential effect is considered important as it suggests that key components of the innate immune system, which are involved in immunosurveillance against infections and tumors, are largely preserved. nih.govnih.govservice.gov.uk
| Innate Immune Cell Type | Change in Circulating Levels | p-value |
| Natural Killer (NK) cells | Unchanged / Minimal Change | 0.64 |
| Monocytes | Unchanged / Minimal Change | 0.72 |
Source: Based on data from Ref. nih.govnih.govnih.gov
While some research in animal models of experimental autoimmune encephalomyelitis (EAE) has suggested that this compound might increase the frequency of NK cells in the blood and central nervous system and enhance the activation of certain NK cell subsets, studies in human patients consistently show minimal effects on circulating NK cells and monocytes. mdpi.comresearchgate.netnih.govajmc.comresearchgate.netprecisionformedicine.comnih.govservice.gov.uknih.govmedizinonline.comfrontiersin.org
This compound is an oral small molecule sphingosine (B13886) 1-phosphate (S1P) receptor modulator. oup.comdrugbank.comnih.gov It is indicated for the treatment of relapsing forms of multiple sclerosis (MS) and moderately to severely active ulcerative colitis (UC) in adults. drugbank.com this compound selectively modulates S1P receptors, primarily binding to S1P receptor 1 (S1PR1) and S1P receptor 5 (S1PR5) with high affinity. drugbank.comnih.govdovepress.comzeposiahcp.comprolekare.cz This interaction leads to the internalization and degradation of the S1P1 receptor, effectively preventing its reinstallation on the cell surface. dovepress.comnih.gov The primary mechanism by which this compound exerts its therapeutic effects is believed to involve the modulation of lymphocyte trafficking. drugbank.comnih.govdovepress.comdroracle.aizeposiahcp.comnih.govnih.govcrohnsandcolitis.ca
This compound's mechanism of action is centered on its role as a selective modulator of S1P receptors, particularly S1PR1 and S1PR5. drugbank.comnih.govdovepress.comzeposiahcp.comprolekare.cz This modulation impacts the movement of lymphocytes, key players in inflammatory and autoimmune responses. drugbank.comnih.govdovepress.comdroracle.aizeposiahcp.comnih.govnih.govcrohnsandcolitis.ca
Proposed Central Nervous System (CNS) Mechanisms
While the precise mechanism by which this compound exerts therapeutic effects in MS is not fully understood, it is thought to involve the reduction of lymphocyte migration into the CNS. dovepress.comzeposiahcp.comnih.gov this compound can readily cross the blood-brain barrier. dovepress.comnih.govmedcentral.comfrontiersin.org
Reduction of Lymphocyte Migration into the CNS
This compound's binding to S1PR1 on lymphocytes prevents their egress from lymphoid tissues, such as lymph nodes and the thymus. dovepress.comzeposiahcp.comnih.govnih.govcrohnsandcolitis.ca This leads to a reduction in the number of circulating lymphocytes in the peripheral blood. dovepress.comzeposiahcp.comnih.govcrohnsandcolitis.caclevelandclinic.org Consequently, fewer inflammatory cells are available to migrate into the CNS, where they contribute to inflammation and neurodegeneration in conditions like multiple sclerosis. dovepress.comprolekare.czzeposiahcp.comnih.govclevelandclinic.orgirjpms.comzeposia.com This reduction in absolute lymphocyte count (ALC) is a dose-dependent pharmacodynamic effect of this compound. oup.comdovepress.comnih.gov Studies have shown that this compound causes dose-dependent reductions in ALC, with preferential effects on certain lymphocyte subtypes, such as CD4+ CCR7+ and CD8+ CCR7+ T cells. dovepress.comprolekare.cznih.govnih.gov
| Lymphocyte Subtype | Effect of this compound (1 mg/d at Day 85) nih.gov |
| Circulating CD19+ B-cells | Reduced by >75% |
| Circulating CD3+ T-cells | Reduced by >75% |
| CD4+ Naive T cells | Reduced by ≥90% |
| CD8+ Naive T cells | Reduced by ≥90% |
| CD4+ Central Memory T cells | Greater decrease than effector memory |
| CD8+ Central Memory T cells | Greater decrease than effector memory |
| Monocytes | Minimal change |
| Natural Killer (NK) cells | Minimal change |
| Natural Killer T (NKT) cells | Minimal change |
Potential Direct Effects on Neural Cells (e.g., Astrocytes, Oligodendrocytes)
In addition to its effects on circulating lymphocytes, another proposed mechanism of action for this compound, particularly in the context of MS, involves direct interactions with brain cells. dovepress.comprolekare.cznih.govmedcentral.com this compound can cross the blood-brain barrier and may exert beneficial effects by directly modulating S1PRs expressed on various neural cells, including neurons, microglia, astrocytes, and oligodendrocytes. dovepress.comprolekare.cznih.govmedcentral.comclevelandclinic.orgnih.govresearchgate.net Modulation of S1PRs in these cells is hypothesized to support myelin regeneration and prevent synaptic defects, potentially contributing to neuroprotective effects and preventing neuronal damage. dovepress.comprolekare.cznih.gov S1PR5, which is mainly expressed on oligodendrocytes in white matter tracts and on brain endothelial cells, may play a role in mediating oligodendrocyte survival, which is essential for neuronal remyelination. dovepress.comnih.govnih.gov Preclinical studies have suggested that this compound may have effects on neuropathologic processes like synaptic neurodegeneration and demyelination through direct modulation of neural cells. medcentral.com
Mechanisms in Specific Inflammatory Contexts
This compound's immunomodulatory effects, primarily through the modulation of lymphocyte trafficking, are relevant in various inflammatory conditions. drugbank.comnih.govdovepress.comdroracle.aizeposiahcp.comnih.govnih.govcrohnsandcolitis.ca
Ulcerative Colitis: Reduction of Lymphocyte Migration into the Intestine and Gut
In ulcerative colitis (UC), a chronic inflammatory bowel disease characterized by a dysregulated immune response in the intestinal mucosa, the migration of lymphocytes from lymphoid tissues to the intestines plays a key role in promoting inflammation. oup.comnih.govnih.govgastroenterologyandhepatology.net this compound's mechanism of action in UC is thought to involve the reduction of lymphocyte migration into the intestine. nih.govzeposiahcp.comresearchgate.net By binding to S1PR1, this compound inhibits the capacity of lymphocytes to egress from lymphoid tissue and enter circulation, thereby reducing the number of inflammation-causing lymphocytes that can reach the inflamed colon. oup.comnih.govzeposiahcp.comnih.govcrohnsandcolitis.cagastroenterologyandhepatology.netresearchgate.net While the exact mechanism of therapeutic effect in UC is not fully known, this reduction in lymphocyte migration is considered a primary factor. nih.govzeposiahcp.comresearchgate.net Studies in patients with UC have shown that this compound treatment leads to a reduction in circulating lymphocytes. oup.comnih.gov This reduction is more pronounced in cells involved in the adaptive immune response, with minimal impact on innate immune cells. nih.govnih.gov this compound has also been shown to reduce levels of intestinal inflammatory markers such as fecal calprotectin and fecal lactoferrin in patients with UC. nih.gov
| Inflammatory Marker | Effect of this compound Treatment in UC nih.gov |
| Fecal Calprotectin (FCP) | Reduced levels |
| Fecal Lactoferrin (FLF) | Reduced levels |
| Circulating Neutrophils | Reduced levels |
| Human Neutrophil Elastase | Reduced degradation of calprotectin |
Multiple Sclerosis: Reduction of Neuroinflammation and Brain Volume Loss
In multiple sclerosis (MS), an autoimmune disorder characterized by demyelinating lesions in the CNS, autoreactive lymphocytes migrate into the CNS and contribute to inflammation and neurodegeneration. drugbank.comdovepress.comprolekare.czzeposiahcp.comnih.govclevelandclinic.orgirjpms.comzeposia.com this compound's selective modulation of S1PR1 and S1PR5 is believed to reduce neuroinflammation by limiting the migration of these lymphocytes into the CNS. dovepress.comprolekare.czzeposiahcp.comnih.govfrontiersin.orgclevelandclinic.orgirjpms.com This reduction in inflammatory cell infiltration in the CNS is a key aspect of its proposed mechanism in MS. dovepress.comprolekare.czirjpms.com Clinical trials have demonstrated that this compound treatment in patients with relapsing forms of MS is associated with a reduction in measures of disease activity, including a lower annualized relapse rate (ARR) and fewer new or enlarging T2 lesions and gadolinium-enhancing (GdE) lesions on brain MRI scans compared to interferon beta-1a. dovepress.comprolekare.cznih.govfrontiersin.org Furthermore, this compound has shown a more pronounced effect in reducing brain volume loss over time compared to interferon beta-1a. dovepress.comprolekare.cznih.govfrontiersin.org
| MRI Endpoint | This compound 1 mg/d (24 months) dovepress.comprolekare.cz | This compound 0.5 mg/d (24 months) dovepress.comprolekare.cz | Interferon beta-1a (24 months) dovepress.comprolekare.cz |
| New or Enlarging T2 Lesions | 1.84 | 2.09 | 3.18 |
| GdE Lesions | 0.18 | 0.20 | 0.37 |
| Brain Volume Loss | Reduced | Reduced | Higher loss |
Hidradenitis Suppurativa: Modulation of Lymphocyte Trafficking and Inflammatory Responses
While not yet FDA-approved for hidradenitis suppurativa (HS), this compound is being explored for its potential in treating this chronic inflammatory skin condition. droracle.ai The mechanism of action in HS is thought to involve the reduction of chronic inflammation and the modulation of lymphocyte trafficking. droracle.ai Similar to its effects in MS and UC, this compound binds to S1P receptors on lymphocytes, which may prevent them from leaving lymph nodes and entering circulation. droracle.ai This reduction in the number of circulating inflammatory cells limits their migration to sites of inflammation in the skin, a key characteristic of HS. droracle.ai By modulating lymphocyte trafficking and inflammatory responses, this compound may help control the chronic inflammation associated with HS. droracle.ai
Effects on Naïve and Memory CD4+ and CD8+ T Cells
Multiple Sclerosis: Reduction of Neuroinflammation and Brain Volume Loss
Comparison with Other S1P Receptor Modulators
This compound belongs to a class of drugs known as S1P receptor modulators, which also includes compounds like fingolimod (B1672674), siponimod, and ponesimod. tandfonline.comneurologylive.comneurologylive.com While these agents share the fundamental mechanism of modulating S1P receptors to reduce lymphocyte egress from lymph nodes, they differ in their selectivity profiles for the five known S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, and S1P5). nih.govneurologylive.comzeposiahcp.comfrontiersin.org These differences in selectivity contribute to variations in their pharmacological profiles and potential systemic effects. nih.govzeposiahcp.comnih.govguidetopharmacology.orgnih.gov
Selectivity Profile Differences (S1P1, S1P2, S1P3, S1P4, S1P5)
This compound is characterized as a selective agonist for S1P receptor subtypes 1 (S1P1) and 5 (S1P5). wikipedia.orgzeposiahcp.comnih.govnih.govnih.gov This contrasts with earlier generation S1P modulators like fingolimod, which is considered less selective, binding to S1P1, S1P3, S1P4, and S1P5 receptors. nih.govneurologylive.comfrontiersin.orgclevelandclinic.orgmims.com Siponimod is also selective for S1P1 and S1P5, similar to this compound. neurologylive.comfrontiersin.orgnih.govnih.gov Ponesimod is reported to be highly selective, primarily targeting the S1P1 receptor. tandfonline.comneurologylive.comnih.gov
Research findings highlight the differences in potency and selectivity among these modulators. Studies evaluating the activity of S1P receptor modulators across the five subtypes have shown that this compound exhibits high potency for S1P1, with sub-nanomolar EC50 values in functional assays. wikipedia.org Its potency for S1P5 is in the nanomolar range, approximately 10-fold weaker than for S1P1. wikipedia.orgfrontiersin.org Crucially, this compound demonstrates significantly lower potency (greater than 10,000-fold) for S1P2, S1P3, and S1P4 receptors compared to S1P1. wikipedia.org
In comparison, phosphorylated fingolimod (the active metabolite) shows potent activity across S1P1, S1P3, S1P4, and S1P5 receptors with EC50 values typically below 20 nM. frontiersin.org Siponimod and etrasimod (B607385) have also shown selectivity for S1P1 and S1P5 in some studies, similar to this compound. frontiersin.org Ponesimod, while primarily selective for S1P1, has shown some activity at S1P5 and, in some studies, at S1P3 at higher concentrations. neurologylive.comfrontiersin.org
The following table summarizes the reported selectivity profiles of key S1P receptor modulators:
| Compound | Primary Selectivity | Activity at S1P1 | Activity at S1P2 | Activity at S1P3 | Activity at S1P4 | Activity at S1P5 |
| This compound | S1P1, S1P5 | High | Low | Low | Low | Moderate |
| Fingolimod (phosphorylated) | S1P1, S1P3, S1P4, S1P5 | High | Low/None | High | High | High |
| Siponimod | S1P1, S1P5 | High | Low/None | Low/None | Low/None | Moderate |
| Ponesimod | S1P1 | High | Low/None | Low (variable) | Low/None | Low/Moderate |
Note: Selectivity profiles can vary slightly depending on the specific assay and experimental conditions used in different studies. "Low/None" indicates minimal or no significant activity reported.
Impact on Cardiac and Other Systemic Effects related to Selectivity
The differences in S1P receptor selectivity among these modulators are hypothesized to influence their safety profiles, particularly regarding cardiac and other systemic effects. nih.govneurologylive.comoup.comfrontiersin.org S1P receptors, especially S1P1 and S1P3, are expressed in the cardiovascular system. drugbank.comnih.govfrontiersin.orgnih.gov Activation of S1P1 receptors in the heart can lead to a transient decrease in heart rate and atrioventricular conduction delays, particularly upon initiation of therapy. oup.comfrontiersin.orgzeposiahcp.com S1P3 receptor activation has also been implicated in cardiac effects, although some research suggests that the primary cardiac effects of S1P modulators in humans may be more closely linked to S1P1 activation via specific ion channels. oup.comnih.govneuro-sens.com
This compound's high selectivity for S1P1 and S1P5 and its low affinity for S1P3 are believed to contribute to a potentially more favorable cardiovascular safety profile compared to less selective agents like fingolimod. nih.govneurologylive.comclevelandclinic.orgoup.comneuro-sens.com Studies and clinical experience suggest that the risk of significant bradycardia and atrioventricular block with this compound initiation is lower and often manageable with dose titration, with some guidelines indicating that first-dose cardiac monitoring may not be required for most patients, unlike with fingolimod. neurologylive.comoup.comzeposiahcp.com However, transient decreases in heart rate and conduction delays can still occur due to S1P1 modulation. oup.comzeposiahcp.com
Beyond cardiac effects, S1P receptors are expressed in various tissues and organs, influencing other systemic functions. S1P1 receptors are crucial for lymphocyte trafficking. drugbank.comnih.govplos.org S1P2 and S1P3 receptors are found in the cardiovascular and nervous systems, while S1P4 is primarily on hematopoietic cells, and S1P5 is found in the central nervous system and on natural killer cells. drugbank.comnih.gov The differential engagement of these receptors by various S1P modulators can lead to distinct systemic effects. For instance, the broader activity of fingolimod at S1P3, S1P4, and S1P5, in addition to S1P1, has been associated with a range of potential adverse effects. frontiersin.orgfrontiersin.org
Preclinical Research and Animal Models
Efficacy in Autoimmune Disease Models
Ozanimod has demonstrated efficacy in several preclinical animal models representative of autoimmune conditions such as multiple sclerosis, inflammatory bowel disease, and systemic lupus erythematosus.
Experimental Autoimmune Encephalomyelitis (EAE) for Multiple Sclerosis
The Experimental Autoimmune Encephalomyelitis (EAE) model, a widely used animal model for multiple sclerosis (MS), has been employed to evaluate the efficacy of this compound. Studies in mice with MOG35-55 peptide-induced EAE have shown that oral administration of this compound can reduce the clinical severity of the disease. nih.govcaymanchem.comnih.gov Treatment with this compound starting at disease onset was effective in reducing the percentage of autoreactive CD4+ and CD8+ T cells and significantly inhibiting lymphocyte infiltration into the spinal cord, which was accompanied by reversed demyelination. frontiersin.org this compound treatment also significantly reduced plasma neurofilament light chain (NfL) levels in EAE mice, correlating with a significant reduction in clinical scores, spinal cord inflammation, and demyelination. eventscloud.com
This compound's effectiveness in reducing disease progression in EAE mice was found to be associated with an increased frequency of total natural killer (NK) cells in both the blood and CNS, along with the upregulation of the activating receptor NKG2D on the CD27low/- NK cell subset in the CNS. frontiersin.org Depletion of peripheral NK cells using an anti-NK1.1 antibody reduced the effectiveness of this compound treatment in inhibiting disease progression, suggesting a crucial role for NK cells in boosting this compound's efficacy in this model. frontiersin.org
This compound has been shown to be as effective as fingolimod (B1672674) in the EAE model. nih.gov
2,4,6-Trinitrobenzenesulfonic Acid Colitis and CD4(+) CD45RB(hi) T cell Adoptive Transfer Colitis for Inflammatory Bowel Disease
Preclinical studies have also investigated the efficacy of this compound in animal models of inflammatory bowel disease (IBD), specifically the 2,4,6-Trinitrobenzenesulfonic acid (TNBS)-induced colitis model and the CD4+ CD45RBhi T cell adoptive transfer colitis model. nih.govnih.govoup.com
In the TNBS-induced colitis model in mice, this compound reduced disease severity and body weight loss. caymanchem.combiomol.com Studies in the TNBS rat model demonstrated that oral this compound treatment resulted in an improvement of inflammatory parameters, including attenuation of body weight loss and decreases in adhesions, strictures, ulcer score, colon wall thickness, and colonic scores. tga.gov.au
The CD4+ CD45RBhi T cell adoptive transfer model involves transferring naive CD4+ T cells (depleted of regulatory T cells) into immunodeficient mice, leading to the development of chronic colitis characterized by transmural inflammation, epithelial hyperplasia, and inflammatory cell infiltration in the colon and small intestine. criver.comnih.govphysiology.org this compound demonstrated robust efficacy in this model, comparable to anti-TNF antibody therapy, with its effectiveness correlating with the magnitude of lymphocyte reduction and suppression of inflammatory cytokines. nih.gov This model is considered highly relevant to human IBD as it recapitulates key pathological features driven by T lymphocytes. criver.comnih.gov
Murine Model of Systemic Lupus Erythematosus
The potential benefit of this compound has also been assessed in the NZBWF1 murine model of systemic lupus erythematosus (SLE). plos.orgsemanticscholar.orgnih.gov This established animal model was used in a therapeutic dosing mode to evaluate the effects of this compound and its active metabolite, RP-101075. plos.orgsemanticscholar.org
Compared to vehicle-treated animals, treatment with this compound and RP-101075 reduced proteinuria over the study duration and serum blood urea (B33335) nitrogen levels at termination. plos.orgnih.gov Furthermore, this compound and its metabolite reduced kidney disease in a dose-dependent manner. plos.orgnih.gov Histological assessments showed improvements in multiple parameters of kidney pathology, including reduced mesangial expansion, endo- and exo-capillary proliferation, interstitial infiltrates and fibrosis, glomerular deposits, and tubular atrophy. plos.orgnih.gov RP-101075 also significantly reduced the expression of fibrotic and immune-related genes in the kidneys. plos.orgsemanticscholar.org Additionally, RP-101075 lowered the number of plasmacytoid dendritic cells, a significant source of interferon alpha in lupus patients, and reduced all B and T cell subsets in the spleen. plos.orgsemanticscholar.org These findings suggest that this compound may warrant clinical evaluation as a potential treatment for SLE. plos.orgsemanticscholar.org
Brain-Blood Barrier Penetration and CNS Activity in Animal Models
Preclinical studies have indicated that this compound is able to penetrate the blood-brain barrier (BBB) and exert activity within the central nervous system (CNS). fda.govnih.govfrontiersin.orgneurology.org This is considered potentially important for its therapeutic effects in CNS diseases like MS, as it may allow for direct modulation of S1P receptors on neural cells and contribute to neuroprotection. eventscloud.comnih.govneurology.org
The ability of this compound to cross the BBB was observed in preclinical studies in mice and rats. frontiersin.org In mice, a brain:blood ratio of 10:1 was reported following a single oral dose, while in rats, this ratio was 16:1 after 5 days of once-daily dosing. frontiersin.org
Studies in animal models of demyelination, such as the cuprizone-induced demyelination mouse model, have provided evidence of this compound's potential direct CNS effects. eventscloud.comneurology.org In this model, this compound (or a surrogate RP-101074) treatment reduced neuronal breaks and improved functional assessment in kinematic gait. eventscloud.comneurology.org Elevated plasma NfL levels, indicative of CNS injury, were also reduced by this compound treatment in both EAE and cuprizone (B1210641) models, correlating with reduced inflammation, demyelination, and neuronal breaks. eventscloud.comneurology.org These effects suggest a potential positive and direct CNS effect of this compound. eventscloud.com
In vitro studies on primary rodent astrocytes demonstrated that this compound directly affects these cells by activating ERK and AKT signaling pathways and attenuating the release of pro-inflammatory cytokines like IL-1β and TNFα induced by LPS activation. neurology.org This suggests that improved neuronal preservation by this compound might be partly mediated by its direct activity on astrocytes, reducing their inflammatory response and maintaining a more favorable environment for neuronal survival. neurology.org
The S1P1 and S1P5 receptors, which are targeted by this compound, are expressed on various CNS cells, including neurons, oligodendrocytes, astrocytes, and microglia, suggesting potential for direct CNS engagement and neuroprotective mechanisms. nih.govfrontiersin.orgnih.gov
Clinical Efficacy and Outcome Measures
Multiple Sclerosis (MS)
The clinical efficacy of Ozanimod in relapsing forms of MS has been demonstrated across key outcome measures in pivotal Phase 3 trials and their open-label extensions. These measures include reductions in annualized relapse rates, fewer new or enlarging brain lesions detected by MRI, slowed brain volume loss, and effects on disability progression and cognitive function. emjreviews.comneurologylive.comnih.govresearchgate.netwikidata.orgneurologylive.comajmc.comresearchgate.netbms.com
Reduction in Annualized Relapse Rate (ARR)
This compound treatment resulted in a significant reduction in the annualized relapse rate (ARR) compared to interferon beta-1a in both the SUNBEAM and RADIANCE Phase 3 trials. neurologylive.comwikidata.orgresearchgate.net In the SUNBEAM trial, which had a duration of at least 12 months, the adjusted ARR was lower with this compound 1 mg (0.181) and 0.5 mg (0.241) compared to interferon beta-1a (0.350). neurology.org This represented a relative reduction in ARR of 48% for this compound 1 mg and 25% for this compound 0.5 mg versus interferon beta-1a over one year. neurology.orgzeposiahcp.com
In the 24-month RADIANCE trial, the adjusted ARRs were 0.17 with this compound 1.0 mg and 0.22 with this compound 0.5 mg, versus 0.28 with interferon beta-1a. nih.gov The rate ratios versus interferon beta-1a were 0.62 for this compound 1.0 mg (p<0.0001) and 0.79 for this compound 0.5 mg (p=0.0167), indicating significant reductions in ARR. nih.gov Over two years, this compound demonstrated a relative reduction in ARR of 38% (1 mg) and 21% (0.5 mg) compared to interferon beta-1a. zeposiahcp.com
Long-term follow-up in the DAYBREAK open-label extension study has shown sustained low relapse rates in participants who continued this compound treatment. emjreviews.comneurologylive.comwikidata.org Participants continuously treated with this compound for up to six years had an ARR of 0.093. neurologylive.com At Months 60 and 72 in DAYBREAK, 69% and 67% of participants, respectively, were relapse free. wikidata.org
Magnetic Resonance Imaging (MRI) Endpoints
This compound demonstrated favorable effects on several key MRI endpoints, indicating reduced inflammatory disease activity in the brain. neurologylive.comwikidata.orgajmc.comresearchgate.net
Treatment with this compound significantly reduced the number of gadolinium-enhancing (GdE) lesions compared to interferon beta-1a. neurologylive.comwikidata.orgresearchgate.net In the SUNBEAM trial at Month 12, the adjusted mean number of GdE lesions was reduced by 63% for this compound 1 mg (0.160) and 34% for 0.5 mg (0.287) versus interferon beta-1a (0.433). neurology.orgzeposiahcp.com
In the RADIANCE trial at Month 24, the adjusted mean number of GdE lesions was reduced by 53% for this compound 1 mg (0.176) and 47% for 0.5 mg (0.197) versus interferon beta-1a (0.373). neurology.orgzeposiahcp.com
This compound also significantly reduced the number of new or enlarging T2 lesions. neurologylive.comwikidata.orgresearchgate.net In the SUNBEAM trial over 12 months, the adjusted mean number of new or enlarging T2 lesions per scan was reduced by 48% for this compound 1 mg (1.465) and 25% for 0.5 mg (2.139) versus interferon beta-1a (2.836). neurology.orgzeposiahcp.com
In the RADIANCE trial over 24 months, the adjusted mean number of new or enlarging T2 lesions per scan was reduced by 42% for this compound 1 mg (1.835) and 34% for 0.5 mg (2.092) versus interferon beta-1a (3.183). neurology.orgzeposiahcp.com
This compound treatment was associated with slowed brain volume loss (BVL) compared to interferon beta-1a. emjreviews.comneurologylive.comresearchgate.netwikidata.orgajmc.comresearchgate.net In the SUNBEAM trial at 12 months, this compound 1 mg significantly slowed whole BVL by 32.5% versus interferon beta-1a (p<0.0001), with a more modest slowing of 12.3% for this compound 0.5 mg. neurology.orgzeposiahcp.com Both this compound doses significantly slowed cortical gray matter volume loss (1 mg, 83.8%; 0.5 mg, 61.4%; both p<0.0001) and thalamic volume loss (1 mg, 38.5% [p<0.0001]; 0.5 mg, 34.3% [p=0.0001]). neurology.orgzeposiahcp.com
In the RADIANCE trial at 24 months, this compound 1 mg and 0.5 mg slowed whole BVL by 27% and 25%, respectively (both p<0.0001), compared to interferon beta-1a. neurology.orgzeposiahcp.com Cortical gray matter volume loss was slowed by 58% and 57% (both p<0.0001), and thalamic volume loss by 32% (p<0.0001) and 30% (p=0.0012) with this compound 1 mg and 0.5 mg, respectively, versus interferon beta-1a. neurology.orgzeposiahcp.com
Long-term data from the DAYBREAK extension study indicated that decreased rates of brain volume loss were sustained with continuous this compound treatment for up to 5 years. practicalneurology.commultiplesclerosisnewstoday.com Annualized rates of whole brain volume loss were low and stable (-0.27% to -0.35%) for participants on continuous this compound for up to 5 years. multiplesclerosisnewstoday.com Switching from interferon beta-1a to this compound consistently reduced rates of whole brain and thalamic volume loss. practicalneurology.commultiplesclerosisnewstoday.com High annualized reductions in cortical gray matter volume observed with interferon beta-1a were reversed after switching to this compound in DAYBREAK. practicalneurology.commultiplesclerosisnewstoday.com
New or Enlarging T2 Lesions
Disability Progression and Cognitive Function
In the pooled analysis of the SUNBEAM and RADIANCE trials, confirmed 3-month disability progression was low across all treatment groups, and there was no significant difference compared to interferon beta-1a. neurology.orgneurology.orgajmc.comzeposiahcp.com
Post-hoc analyses of the SUNBEAM and DAYBREAK trials have investigated the effect of this compound on cognitive function, particularly cognitive processing speed as measured by the Symbol Digit Modalities Test (SDMT). zeposiahcp.comneurologylive.comresearchgate.netneurologylive.combusinesswire.comresearchgate.netzeposiahcp.com Long-term treatment with this compound was associated with stabilization or improvement in cognitive function in a majority of patients. businesswire.comresearchgate.netzeposiahcp.com In a post hoc analysis of the SUNBEAM trial, 77% of patients on this compound were categorized as improved or remained stable in SDMT scores at 1 year. zeposiahcp.com Updated findings from the DAYBREAK extension trial showed that at 60 months of treatment, 74% of patients receiving this compound were categorized as improved or remained stable in cognitive processing speed as measured by the SDMT. neurologylive.com The greatest effect was observed in participants with higher baseline brain volumes, particularly thalamic volume. businesswire.comresearchgate.net
Table 1: Summary of Key Efficacy Results from SUNBEAM and RADIANCE Trials
| Endpoint | Trial | This compound 1 mg vs IFN β-1a Relative Reduction | This compound 0.5 mg vs IFN β-1a Relative Reduction |
| Annualized Relapse Rate (ARR) | SUNBEAM | 48% (at 1 year) | 25% (at 1 year) |
| RADIANCE | 38% (at 2 years) | 21% (at 2 years) | |
| Gd-Enhancing Lesions | SUNBEAM | 63% (at 1 year) | 34% (at 1 year) |
| RADIANCE | 53% (at 2 years) | 47% (at 2 years) | |
| New or Enlarging T2 Lesions | SUNBEAM | 48% (at 1 year) | 25% (at 1 year) |
| RADIANCE | 42% (at 2 years) | 34% (at 2 years) | |
| Whole Brain Volume Loss (BVL) | SUNBEAM | 32.5% (at 1 year) | 12.3% (at 1 year) |
| RADIANCE | 27% (at 2 years) | 25% (at 2 years) | |
| Cortical Gray Matter Volume Loss | SUNBEAM | 83.8% (at 1 year) | 61.4% (at 1 year) |
| RADIANCE | 58% (at 2 years) | 57% (at 2 years) | |
| Thalamic Volume Loss | SUNBEAM | 38.5% (at 1 year) | 34.3% (at 1 year) |
| RADIANCE | 32% (at 2 years) | 30% (at 2 years) |
Note: Data presented are relative reductions compared to interferon beta-1a. Specific p-values and confidence intervals are available in the cited research.
Table 2: Cognitive Processing Speed (SDMT) Outcomes (Post-hoc Analysis)
| Trial/Study | Treatment Group | Outcome Measure | Result |
| SUNBEAM | This compound | Patients with improved or stable SDMT scores | 77% (at 1 year) zeposiahcp.com |
| DAYBREAK OLE | Continuous this compound | Patients with improved or stable SDMT scores | 74% (at 60 months) neurologylive.com |
| DAYBREAK OLE | Continuous this compound | Patients with improved or preserved cognitive function (high thalamic volume) | Almost 80% (45.1% improved, 34.4% preserved) (at Month 48) researchgate.net |
Note: SDMT endpoints were typically analyzed descriptively in post-hoc analyses and were not part of the statistical analysis hierarchy in the primary trials. zeposiahcp.com
Confirmed Disability Progression (CDP)
Confirmed Disability Progression (CDP) in multiple sclerosis is typically defined as an increase in Expanded Disability Status Scale (EDSS) scores that is confirmed in a follow-up assessment at least three or six months later. zeposia.commultiplesclerosisnewstoday.com
In the SUNBEAM and RADIANCE Part B trials, this compound demonstrated a significantly decreased risk of 3-month CDP compared with dimethyl fumarate (B1241708) in a matching-adjusted indirect comparison analysis. nih.gov The hazard ratio for 3-month CDP with this compound versus dimethyl fumarate was 0.67 (95% confidence interval [CI] 0.53–0.86). nih.gov However, there was no significant difference observed in 6-month CDP between this compound and dimethyl fumarate in this analysis. nih.gov The low absolute event rates for this compound in these trials, particularly for 6-month CDP (5.8% at 2 years), introduce some uncertainty to these findings. nih.gov
Long-term follow-up data from the DAYBREAK and RADIANCE trials showed that after eight years, 76% of patients treated with this compound for relapsing MS were free of six-month CDP. bms.com Over eight years, CDP was observed in approximately 24% of participants. multiplesclerosisnewstoday.com Among those who experienced progression, roughly half of the events were associated with relapses (relapse-associated worsening, RAW), and the other half were progression independent of relapse activity (PIRA). multiplesclerosisnewstoday.com The number of PIRA events was noted to be lower than typically observed in MS patients. multiplesclerosisnewstoday.com
In the DAYBREAK trial, after 72 months of treatment, 3-month and 6-month confirmed disability progression occurred in 17.2% and 15.2% of patients, respectively. neurologylive.com
Cognitive Processing Speed
Cognitive processing speed is an important aspect of cognitive function that can be affected in multiple sclerosis. The Symbol Digit Modalities Test (SDMT) is often used to assess cognitive processing speed in clinical trials. neurologylive.commedpagetoday.com
In a post hoc analysis comparing this compound and interferon beta-1a in the SUNBEAM study, this compound showed modestly beneficial effects on cognitive processing speed. nih.gov A greater percentage of this compound-treated participants had clinically meaningful improvements in SDMT scores compared to those treated with interferon beta-1a: 30.0% vs 22.2% at month 6 and 35.6% vs 27.9% at month 12. nih.gov
| Study (MS) | Endpoint | This compound Outcome | Comparator Outcome (if applicable) | Citation |
| SUNBEAM/RADIANCE (MAIC) | 3-month CDP (HR) | 0.67 (95% CI 0.53–0.86) vs DMF | DMF | nih.gov |
| SUNBEAM/RADIANCE (MAIC) | 6-month CDP (RR) | 0.89 (95% CI 0.62–1.26) vs DMF (not significant) | DMF | nih.gov |
| DAYBREAK/RADIANCE | 6-month CDP (8 years follow-up) | 76% of patients free from CDP | Not applicable (OLE) | bms.com |
| DAYBREAK | 3-month CDP (72 months) | 17.2% of patients experienced CDP | Not applicable (OLE) | neurologylive.com |
| DAYBREAK | 6-month CDP (72 months) | 15.2% of patients experienced CDP | Not applicable (OLE) | neurologylive.com |
| ENLIGHTEN | SDMT improvement (≥4 pts or 10% at 1 year) | 47.4% of patients | Not applicable (OLE) | medpagetoday.com |
| ENLIGHTEN | SDMT stable or improved (1 year) | 73.3% of participants | Not applicable (OLE) | emjreviews.com |
| SUNBEAM (Post hoc) | Clinically meaningful SDMT improvement (Month 6) | 30.0% of participants | Interferon beta-1a (22.2%) | nih.gov |
| SUNBEAM (Post hoc) | Clinically meaningful SDMT improvement (Month 12) | 35.6% of participants | Interferon beta-1a (27.9%) | nih.gov |
Note: MAIC = Matching-Adjusted Indirect Comparison, HR = Hazard Ratio, RR = Rate Ratio, CI = Confidence Interval, OLE = Open-label extension, SDMT = Symbol Digit Modalities Test, DMF = Dimethyl Fumarate
Ulcerative Colitis (UC)
This compound has demonstrated efficacy in inducing and maintaining remission in adults with moderately to severely active ulcerative colitis in the Phase 3 True North clinical trial and the Phase 2 Touchstone trial. emjreviews.comnih.gov
Clinical Remission and Response
Clinical remission in UC is typically defined by specific criteria based on Mayo scores, including rectal bleeding subscore, stool frequency subscore, and endoscopy subscore. zeposiahcp.comgastroendonews.com Clinical response involves a reduction from baseline in the Mayo score and improvements in rectal bleeding. zeposiahcp.com
In the True North induction study at Week 10, a significantly greater proportion of patients treated with this compound achieved clinical remission (18.4%) compared to placebo (6.0%). nih.govgastroendonews.comhcplive.com The difference was statistically significant (P<0.0001). gastroendonews.com Clinical response was also significantly higher with this compound (47.8%) versus placebo (25.9%) at Week 10 (P<0.0001). nih.govgastroendonews.comhcplive.com
During the maintenance period of the True North trial at Week 52, among patients who responded to this compound during induction, significantly more patients who continued this compound achieved clinical remission (37%) compared to those re-randomized to placebo (19%). zeposiahcp.comgastroendonews.comoup.com This difference was statistically significant (P<0.0001). zeposiahcp.comgastroendonews.com Clinical response rates at Week 52 were also significantly higher with this compound (60%) versus placebo (41%) (P<0.0001). zeposiahcp.comhcplive.comoup.com
Real-world data from a tertiary center showed that in patients with clinically active UC at initiation, week 10 clinical response and remission rates were 58% and 53%, respectively. nih.gov By week 52, these rates were 25% for both clinical response and remission. nih.gov
| Study (UC) | Endpoint | Timepoint | This compound (%) | Placebo (%) | P-value | Citation |
| True North | Clinical Remission | Week 10 | 18.4 | 6.0 | <0.0001 | nih.govgastroendonews.comhcplive.com |
| True North | Clinical Response | Week 10 | 47.8 | 25.9 | <0.0001 | nih.govgastroendonews.comhcplive.com |
| True North | Clinical Remission | Week 52 | 37.0 | 18.5 | <0.0001 | zeposiahcp.comgastroendonews.comoup.com |
| True North | Clinical Response | Week 52 | 60.0 | 41.0 | <0.0001 | zeposiahcp.comhcplive.comoup.com |
Mucosal Healing (Endoscopic and Histological Response)
Mucosal healing in UC trials often involves both endoscopic improvement and histological remission. oup.comirjournal.org Endoscopic improvement is typically defined by a Mayo endoscopy subscore of 0 or 1 without friability. gastroendonews.comoup.com Histological remission can be defined using indices such as the Geboes index score, with a score less than 2.0 often indicating remission. oup.comtandfonline.com
In the True North induction study at Week 10, endoscopic improvement was achieved by 27.3% of this compound recipients compared to 11.6% of placebo recipients (P<0.001). nih.govgastroendonews.com Mucosal healing, defined as both endoscopic improvement and histological response, was achieved by 12.6% of this compound recipients versus 3.7% of placebo recipients at Week 10 (P<0.001). nih.govoup.com Histological remission was achieved by 18.2% of this compound recipients compared with 7.4% of placebo recipients at Week 10. nih.gov
At Week 52 of the True North maintenance study, significantly more patients who continued this compound achieved mucosal healing (29.6%) compared to those re-randomized to placebo (14.1%) (P<0.001). oup.com Endoscopic improvement was achieved by 46% of the this compound group versus 26% of the placebo group at Week 52 (P<0.001). gastroendonews.com Endoscopic-histologic mucosal improvement was achieved by 30% of the this compound group versus 14% of the placebo group at Week 52 (P<0.001). gastroendonews.com
An analysis of delayed responders in the True North open-label extension study showed that patients who did not achieve clinical response at Week 10 could still achieve and maintain mucosal healing over two years of continuous this compound treatment. ecco-ibd.eu In this group, observed case analysis at OLE Week 94 showed that 48% achieved endoscopic improvement, 48% achieved histologic remission, and 39% achieved mucosal healing. ecco-ibd.eu
| Study (UC) | Endpoint | Timepoint | This compound (%) | Placebo (%) | P-value | Citation |
| True North | Endoscopic Improvement | Week 10 | 27.3 | 11.6 | <0.001 | nih.govgastroendonews.com |
| True North | Mucosal Healing (Endoscopic + Histological) | Week 10 | 12.6 | 3.7 | <0.001 | nih.govoup.com |
| True North | Histological Remission | Week 10 | 18.2 | 7.4 | - | nih.gov |
| True North | Endoscopic Improvement | Week 52 | 46 | 26 | <0.001 | gastroendonews.com |
| True North | Mucosal Healing | Week 52 | 29.6 | 14.1 | <0.001 | oup.com |
| True North | Endoscopic-Histologic Mucosal Improvement | Week 52 | 30 | 14 | <0.001 | gastroendonews.com |
Corticosteroid-Free Remission
Corticosteroid-free remission is defined as achieving clinical remission while not using corticosteroids for a specified period, typically at least 12 weeks. gastroendonews.comoup.com
In the True North maintenance study at Week 52, a significantly higher proportion of patients treated with this compound achieved corticosteroid-free clinical remission (32%) compared to placebo (17%) (P<0.001). gastroendonews.comoup.comzeposia.com
Real-world data from a tertiary center showed that at week 10, 33% of patients with clinically active UC at initiation achieved corticosteroid-free remission. nih.gov At week 26, 27% of patients with available data were in corticosteroid-free remission. nih.gov
| Study (UC) | Endpoint | Timepoint | This compound (%) | Placebo (%) | P-value | Citation |
| True North | Corticosteroid-Free Remission | Week 52 | 32 | 17 | <0.001 | gastroendonews.comoup.comzeposia.com |
Rectal Bleeding and Stool Frequency
Rectal bleeding and stool frequency are key symptoms of ulcerative colitis, assessed using subscores as part of the Mayo score. nih.govmedpagetoday.com
In the True North study, reductions in rectal bleeding and stool frequency subscores were observed as early as Week 2 in patients treated with this compound. nih.govgastroendonews.com At Week 2, the this compound group showed a mean decline in stool frequency score of about 0.37 points, compared to a 0.28-point drop for the placebo group. medpagetoday.com Rectal bleeding scores showed a similar pattern, declining almost 0.6 points with this compound versus 0.4 points with placebo at Week 2. medpagetoday.com
By Week 10, the difference in mean stool frequency scores between this compound and placebo reached 0.35 points, and the difference in rectal bleeding scores reached 0.5 points. medpagetoday.com At Week 10, about 50% of the this compound group had meaningful improvement in rectal bleeding, compared with 30% of the placebo group. medpagetoday.com For stool frequency, the corresponding values were 42% and 27%. medpagetoday.com Meaningful improvements in both outcomes were achieved by 35% of the this compound group versus 19% of the placebo group (P=0.0001). medpagetoday.com
Pharmacodynamic Monitoring and Biomarkers
Absolute Lymphocyte Count (ALC) Reduction and Recovery
A primary pharmacodynamic effect of ozanimod is a dose-dependent reduction in absolute lymphocyte count (ALC) in peripheral blood. tandfonline.comoup.commdpi.comnih.govprecisionformedicine.com This reduction is a direct consequence of the S1P1 receptor modulation, which sequesters lymphocytes in lymphoid organs. wikipedia.orgtandfonline.comoup.com
Clinical trials have demonstrated significant reductions in mean ALC from baseline in patients treated with this compound. In a phase 1 study, this compound caused prompt, dose-dependent, and reversible reductions in ALC. mdpi.com In patients with relapsing MS (RMS), circulating ALC maximally decreased by 50% with this compound 0.5 mg and 59% with this compound 1 mg in one study. mdpi.com In patients with moderately to severely active UC in the phase 3 True North trial, a mean reduction from baseline in ALC of 41–45% was observed after 10 weeks of treatment, and these reductions were sustained with continued treatment. nih.govnih.gov
The recovery of ALC after discontinuation of this compound has also been studied. Earlier studies suggested a rapid reversibility, with ALC restored within 48–72 hours after drug discontinuation. tandfonline.com However, more recent studies indicate a longer time to ALC recovery, up to 30 days or more, which is primarily attributed to the long half-life of CC112273, a major active metabolite of this compound. tandfonline.comoup.combmj.com Model predictions suggest that the time for lymphocyte counts to return to the lower end of the normal range (0.8x10⁹/L or 1.0x10⁹/L for 90% of virtual participants) is approximately 48 and 81 days, respectively, for this compound. bmj.com In the True North study, among patients who switched from this compound induction to placebo maintenance, mean ALC recovered within 8 weeks to levels similar to baseline. nih.gov
While ALC reduction is an expected pharmacodynamic effect and a marker of this compound exposure, studies have suggested that changes in ALC were not associated with its efficacy or safety in post hoc analyses from the True North study. nih.gov
Effects on B and T Cell Subsets
This compound exhibits differential effects on various lymphocyte subsets, with a preference for certain T-cell populations. Studies using flow cytometry and epigenetic cell counting have characterized these effects. nih.govprecisionformedicine.comajmc.com
In a phase 1 study in patients with RMS, this compound caused dose-dependent reductions in circulating CD19+ B-cell and CD3+ T-cell counts. nih.govprecisionformedicine.comajmc.com At day 85, these counts were reduced by >50% with this compound HCl 0.5 mg and >75% with 1 mg. nih.govprecisionformedicine.comajmc.com
Further analysis of T-cell subsets revealed greater decreases in CD4+ T cells than CD8+ T cells with the 1 mg dose. nih.govprecisionformedicine.comajmc.com Reductions in both CD4+ and CD8+ central memory T cells were greater than the reductions in effector memory T cells. nih.govprecisionformedicine.comajmc.com Mean counts of CD4+ and CD8+ naive T cells were reduced by ≥90% at day 85 with the 1 mg dose. nih.govprecisionformedicine.comajmc.com Changes in monocytes, natural killer (NK), and natural killer T (NKT) cells were minimal in the flow cytometry analysis. nih.govprecisionformedicine.comajmc.com Using epigenetic cell counting, greater reductions were determined for Th17 than T regulatory cells. nih.govprecisionformedicine.com
In a murine model of systemic lupus erythematosus, this compound and its metabolite RP-101075 significantly reduced peripheral and splenic B cell subsets, which may contribute to the reduction in disease activity observed in this model. plos.org
Markers of Systemic Inflammation (e.g., Calprotectin)
This compound has demonstrated effects on markers of systemic and intestinal inflammation, particularly in the context of ulcerative colitis.
In randomized controlled clinical trials for ulcerative colitis, this compound reduced levels of the intestinal inflammatory markers fecal calprotectin (FCP) and fecal lactoferrin during induction therapy. nih.govresearchgate.net These reductions were maintained throughout maintenance therapy. nih.goveuropa.eu
In the phase 3 True North clinical trial, this compound reduced circulating levels of neutrophil and human neutrophil elastase-mediated degradation of calprotectin (CPa9-HNE), which are considered markers of increased systemic inflammation. nih.govoup.com These reductions were observed through both the induction and maintenance periods. nih.gov These findings support the use of circulating neutrophils and CPa9-HNE as pharmacodynamic markers for this compound treatment effect and potential disease markers in patients with UC. oup.comlarvol.com
In the TOUCHSTONE study, another trial in UC, both CRP and FCP levels decreased after this compound initiation and remained low, reflecting clinical and histological improvements and suggesting that this compound's effects are mediated through reducing the pro-inflammatory response. oup.com
Brain Volume Changes as Pharmacodynamic Markers
Changes in brain volume, particularly in specific regions, have been investigated as potential pharmacodynamic markers for this compound in multiple sclerosis.
Long-term data from the DAYBREAK open-label extension trial showed sustained reductions in brain volume loss for up to 5 years of continuous treatment with this compound in individuals with RMS. practicalneurology.com Participants experienced low, stable rates of whole brain volume loss (annualized change -0.27% to -0.35%). practicalneurology.com Switching from interferon beta-1a to this compound also reduced rates of whole brain and thalamic volume loss, and high cortical grey matter volume reductions seen with interferon beta-1a were reversed after switching. practicalneurology.com
An interim analysis of the ENLIGHTEN study, a prospective open-label study of this compound in patients with early RMS, showed that decline in whole brain volume was minimal over the first year, similar to rates seen in healthy controls, indicating preservation of brain volume. emjreviews.comresearchgate.net The observed increase in cortical grey matter volume in this study may suggest a central effect related to this compound's S1P receptor selectivity. emjreviews.com
These findings suggest that brain volume measures can serve as important pharmacodynamic markers reflecting the potential neuroprotective effects of this compound in MS.
Drug Drug Interactions and Contraindications
Interactions with Monoamine Oxidase (MAO) Inhibitors and Serotonergic/Noradrenergic Agents
Ozanimod's active metabolites, specifically CC112273 and CC1084037, have demonstrated weak inhibition of monoamine oxidase-B (MAO-B) in vitro. bms.comnih.gov MAO-B is involved in the metabolism of neurotransmitters such as serotonin (B10506) and norepinephrine (B1679862). bms.comnih.gov Although the clinical significance of this in vitro finding has been explored, the potential for a clinical interaction with MAO inhibitors has not been extensively studied. medscape.comeuropa.eurxlist.com However, due to the theoretical risk of nonselective MAO inhibition and the potential for hypertensive crisis, concomitant use of this compound with MAO inhibitors (e.g., selegiline, phenelzine, linezolid, rasagiline, safinamide) is contraindicated. unboundmedicine.combms.commedscape.comrxlist.comclevelandclinic.org A washout period of at least 14 days is recommended between discontinuing this compound and initiating treatment with MAO inhibitors. medscape.comrxlist.com Some sources suggest a period of at least 3 months between discontinuing this compound and initiating MAO inhibitors. bms.com
Similarly, co-administration of this compound with drugs that increase norepinephrine or serotonin levels, including opioid drugs, selective serotonin reuptake inhibitors (SSRIs), selective norepinephrine reuptake inhibitors (SNRIs), and tricyclic antidepressants, is not recommended due to the potential for serious adverse reactions, including hypertensive crisis. medscape.comclevelandclinic.orgfda.govfda.gov Patients receiving such combinations should be monitored for hypertension. medscape.comfda.gov Although one analysis of pooled data from UC studies and an open-label extension RMS study did not find an increased risk of adverse events associated with potential serotonin accumulation when this compound was used concomitantly with SSRIs or SNRIs, the theoretical risk remains. nih.gov
Furthermore, foods containing very high amounts of tyramine (B21549) (more than 150 mg), such as aged, fermented, cured, smoked, and pickled foods, could potentially cause severe hypertension in patients taking this compound due to the in vitro MAO-B inhibition by its metabolites. bms.comnih.govfda.gov Patients should be advised to avoid foods with very large amounts of tyramine. nih.govfda.gov
Interactions with CYP2C8 Modulators (Inhibitors/Inducers)
This compound is metabolized into active metabolites, CC112273 and CC1084037, which are substrates of cytochrome P450 (CYP) 2C8. medscape.comrxlist.comfda.gov
Strong CYP2C8 Inhibitors: Co-administration of this compound with strong CYP2C8 inhibitors, such as gemfibrozil (B1671426), is not recommended. nih.govmedscape.comrxlist.comfda.govmedcentral.com Studies have shown that gemfibrozil can increase the exposure (AUC) of the active metabolites CC112273 and CC1084037 by approximately 47% and 69%, respectively, with no significant change in this compound exposure. europa.eufda.govfda.gov This increased exposure of active metabolites may raise the risk of this compound-related adverse effects. nih.govrxlist.comfda.govmedcentral.com Caution should be exercised with concomitant use of this compound and strong CYP2C8 inhibitors like gemfibrozil and clopidogrel. europa.eu
Strong CYP2C8 Inducers: Co-administration of this compound with strong CYP2C8 inducers, such as rifampin, should be avoided or is not recommended. medscape.comrxlist.comfda.govfda.govmedcentral.com Rifampin, a strong inducer of CYP3A and P-gp and a moderate inducer of CYP2C8, has been shown to reduce the exposure (AUC) of this compound, CC112273, and CC1084037 by approximately 24%, 60%, and 55%, respectively. fda.govmedcentral.com The reduction in active metabolite exposure is primarily attributed to CYP2C8 induction. fda.govmedcentral.com Decreased systemic exposure to the active metabolites may lead to reduced efficacy of this compound. nih.govmedscape.comrxlist.comfda.govmedcentral.com
Table 1 summarizes the interactions between this compound and CYP2C8 modulators.
| Drug Class | Examples | Effect on this compound/Metabolite Exposure | Clinical Impact | Recommendation |
| Strong CYP2C8 Inhibitors | Gemfibrozil, Clopidogrel | Increased exposure of active metabolites | Increased risk of adverse effects | Not recommended/Caution |
| Strong CYP2C8 Inducers | Rifampin | Decreased exposure of active metabolites | Reduced efficacy | Avoid/Not recommended |
Co-administration with Immunosuppressants
This compound itself has an immunosuppressive effect due to its mechanism of sequestering lymphocytes. unboundmedicine.comeuropa.euzeposia.co.ukdrugs.com Therefore, co-administration with other immunosuppressants, immunomodulators, or antineoplastic therapies is expected to increase the risk of additive immunosuppression. unboundmedicine.comeuropa.eurxlist.comfda.govfda.govzeposia.co.ukidrblab.net This increased immunosuppression can predispose patients to a higher risk of infections, including opportunistic infections, and potentially increase the risk of malignancies. europa.euzeposia.co.uk
In clinical studies for MS and UC, patients receiving this compound were generally not to receive concomitant antineoplastic, non-corticosteroid immunosuppressive, or immune-modulating therapies used for these conditions. europa.eufda.govzeposia.co.uk Caution should be applied when initiating other drugs with immunosuppressive effects, such as corticosteroids, after discontinuing this compound, particularly within the period where lymphocyte counts are returning to normal (median time is approximately 30 days, with about 80% to 90% of patients in the normal range within 3 months). europa.eurxlist.comfda.gov Initiating this compound after treatment with alemtuzumab (B1139707) is also not recommended. medscape.comfda.gov
Cardiac-Related Drug Interactions
Initiation of this compound treatment can lead to a transient decrease in heart rate and potential atrioventricular (AV) conduction delays. bms.comfda.govdrugs.com While a titration regimen is used to mitigate these effects, caution is needed when co-administering this compound with other medications that can affect heart rate or AV conduction. nih.govmedscape.commedcentral.comdrugs.com
Although this compound has not been specifically studied in patients taking QT-prolonging drugs, Class Ia (e.g., quinidine, procainamide) and Class III (e.g., amiodarone, sotalol) antiarrhythmic drugs have been linked to torsades de pointes in patients with bradycardia. medscape.commedcentral.com Due to the potential for additive effects on heart rate, initiating this compound treatment in patients concurrently receiving QT-prolonging drugs is generally not recommended. medscape.commedcentral.com Cardiology consultation is advised to assess the risk in such cases. medscape.com
Other drugs that may decrease heart rate or cause AV conduction delays, such as beta-blockers and calcium channel blockers, should also be considered. nih.govmedcentral.com Consultation with a cardiologist is recommended for patients taking certain drugs that may have additive cardiac effects or who have certain cardiac conditions. nih.govmedcentral.com
Contraindications (e.g., Cardiac Conditions, Immunodeficiency, Hepatic Impairment)
This compound is contraindicated in patients with certain pre-existing medical conditions due to the potential for increased risk of serious adverse events.
Cardiac Conditions: this compound is contraindicated in patients who have experienced in the last 6 months myocardial infarction, unstable angina, stroke, transient ischemic attack, decompensated heart failure requiring hospitalization, or Class III or IV heart failure. unboundmedicine.comeuropa.eurxlist.comclevelandclinic.orgfda.govdrugs.com It is also contraindicated in patients with a history or presence of Mobitz type II second-degree or third-degree AV block, sick sinus syndrome, or sinoatrial block, unless the patient has a functioning pacemaker. unboundmedicine.comeuropa.eurxlist.comclevelandclinic.orgfda.govmedcentral.comdrugs.com Patients with other cardiac conditions, such as significant QTc prolongation (>450 msec in males or >470 msec in females), cardiac arrhythmias requiring treatment with Class Ia or Class III antiarrhythmic drugs, ischemic heart disease, history of cardiac arrest, cerebrovascular disease, or uncontrolled hypertension, should be evaluated by a cardiologist before initiating this compound. nih.govmedcentral.com
Immunodeficiency: Due to its immunosuppressive effects, this compound is contraindicated in patients with an immunodeficient state. unboundmedicine.comeuropa.eu Treatment initiation should be delayed in patients with severe active infections until the infection is resolved. europa.eu
Hepatic Impairment: this compound is not recommended for use in patients with severe hepatic impairment (Child-Pugh class C). unboundmedicine.comnih.goveuropa.eurxlist.comfda.govzeposia.co.uk While no dose adjustment is necessary for patients with mild or moderate hepatic impairment (Child-Pugh class A or B), the pharmacokinetics of this compound and its active metabolites have not been evaluated in patients with severe hepatic impairment. europa.eufda.gov Patients with pre-existing liver disease may be at increased risk of developing elevated hepatic enzymes when taking this compound. europa.euzeposia.co.uk Liver transaminase and bilirubin (B190676) levels should be checked before initiating treatment and monitored periodically. europa.eurxlist.comzeposia.co.uk
Severe Untreated Sleep Apnea (B1277953): Severe untreated sleep apnea is also a contraindication for this compound. unboundmedicine.comrxlist.comclevelandclinic.orgfda.govdrugs.com
Hypersensitivity: this compound is contraindicated in patients with hypersensitivity to the active substance or any of its excipients. europa.eu
Adverse Event Mechanisms and Management
Immunosuppression and Infection Risk
Ozanimod's mechanism of action, which involves the sequestration of lymphocytes in lymphoid tissues and a consequent reduction in peripheral lymphocyte count, leads to an immunosuppressive effect that may increase susceptibility to infections. nih.govmedcentral.comeuropa.eu The mean reduction in peripheral lymphocyte count is approximately 45% of baseline values. medcentral.comeuropa.eu This reduction primarily affects cells involved in the adaptive immune response, while having minimal impact on cells involved in innate immune response, which contribute to immunosurveillance. europa.eueuropa.eu
Monitoring for infections is crucial during this compound treatment and for up to 3 months after discontinuation, as the drug can lower the peripheral lymphocyte count for this period. medcentral.comfda.gov If a serious infection develops, interruption of therapy should be considered. europa.eumedcentral.comfda.gov Concomitant use of this compound with antineoplastic, immunosuppressive (including corticosteroids), or immunomodulating therapies may increase the risk of immunosuppression. medcentral.comeuropa.eu
Serious and Opportunistic Infections
While this compound increases the susceptibility to infections, the risk of serious infections and malignancies was low in UC clinical trials. nih.gov However, life-threatening and rare fatal infections have occurred with S1P receptor modulators. bms.comzeposiahcp.com Serious opportunistic infections, including progressive multifocal leukoencephalopathy (PML), have been identified as an important risk. europa.eueuropa.euservice.gov.uk
Management involves being vigilant for clinical symptoms or signs of serious infections. If a serious infection is suspected or develops, interruption of this compound treatment should be considered. europa.eumedcentral.comfda.govzeposiahcp.com Monitoring for infections should continue for up to 3 months after discontinuing therapy due to the prolonged effect on lymphocyte counts. medcentral.comfda.govzeposiahcp.com
Herpes Zoster and Herpes Simplex Encephalitis
Cases of localized herpes virus infections, such as herpes zoster and herpes simplex, have been reported in clinical trials with this compound. medcentral.comfda.govzeposiahcp.com Herpes zoster infection was reported in both MS and UC trials, with varying incidence rates compared to placebo or active comparators. europa.eumedcentral.comfda.gov None of the reported herpes zoster infections in clinical trials were disseminated or serious. medcentral.comfda.gov
However, herpes simplex encephalitis and varicella zoster meningitis have been reported with S1P receptor modulators. bms.commedcentral.comfda.govzeposiahcp.comzeposiahcp.com Patients without a confirmed history of chickenpox or documentation of a full course of vaccination against varicella zoster virus (VZV) should be tested for VZV antibodies before initiating this compound. bms.comfda.govzeposiahcp.comzeposiahcp.com Vaccination against VZV is recommended for antibody-negative patients prior to starting treatment. bms.com
Progressive Multifocal Leukoencephalopathy (PML)
PML is a rare and serious opportunistic viral infection of the brain caused by the John Cunningham virus (JCV) that typically occurs in immunocompromised patients and can lead to death or severe disability. zeposiahcp.comzeposiahcp.combms.com PML has been reported with S1P receptor modulators, including this compound. europa.euzeposiahcp.comservice.gov.ukzeposiahcp.combms.com Risk factors associated with PML in patients treated with S1P receptor modulators include immunocompromised status, polytherapy with immunosuppressants, and duration of use. zeposiahcp.comzeposiahcp.combms.com The risk of PML appears to increase with cumulative exposure over time with other S1P modulators. bms.com
If PML is suspected, this compound treatment should be suspended, and an appropriate diagnostic evaluation should be performed. zeposiahcp.comzeposiahcp.combms.com If PML is confirmed, this compound treatment must be discontinued (B1498344). zeposiahcp.comservice.gov.ukzeposiahcp.combms.com MRI findings may be apparent before clinical signs or symptoms, suggesting that monitoring with MRI for signs consistent with PML may be useful. bms.com Immune reconstitution inflammatory syndrome (IRIS) has been observed in patients who developed PML and subsequently discontinued S1P receptor modulators; monitoring for IRIS and appropriate management of associated inflammation should be undertaken. zeposiahcp.com
Hepatic Transaminase Elevations and Liver Injury
Elevations of hepatic transaminases (alanine aminotransferase [ALT] and aspartate aminotransferase [AST]) have been reported with this compound treatment. wikipedia.orgmedcentral.comnih.govnih.govfda.gov These elevations were common in clinical trials, typically mild to moderate, often asymptomatic, and generally resolved with continued treatment or after discontinuation. nih.govnih.gov In controlled trials for MS, ALT elevations occurred in approximately 5% of this compound recipients, with elevations above 3 times the upper limit of normal (ULN) in 3.9% and above 5 times ULN in 1%. nih.gov In UC trials, liver enzyme elevations were also observed. nih.gov
While clinically significant liver injury, including acute liver failure requiring transplant, has occurred in the postmarketing setting with this compound, clinically apparent liver injury with jaundice has not been clearly linked to this compound in clinical trials. zeposiahcp.comnih.gov
The mechanism by which this compound might cause liver injury is not fully understood. It is extensively metabolized by the liver, primarily by CYP2C9 and CYP3A4. nih.gov
Management includes obtaining recent (within the last 6 months) transaminase and bilirubin (B190676) levels before initiating this compound. nih.govmedcentral.comservice.gov.ukzeposiahcp.commedscape.comhres.ca Periodic monitoring of transaminase and total bilirubin levels during treatment and until two months after discontinuation is recommended. zeposiahcp.com Patients should be monitored for signs and symptoms of hepatic injury, such as unexplained nausea, vomiting, abdominal pain, fatigue, anorexia, or jaundice and/or dark urine. medcentral.comzeposiahcp.com If transaminases are confirmed to be elevated (e.g., >5 times ULN per EU labeling), treatment should be interrupted. nih.gov If liver injury is confirmed, treatment should be discontinued. nih.gov Resumption of therapy depends on determining the cause of liver injury and weighing the benefits versus risks. europa.eu this compound is not recommended in patients with severe hepatic impairment (Child-Pugh class C). nih.goveuropa.eueuropa.euhres.caoup.com
Cardiovascular Effects
S1P receptor modulators can cause adverse cardiac events due to their effects on S1P receptors expressed in cardiac tissue. medcentral.comzeposiahcp.com this compound binds with high affinity to S1P1 and S1P5 receptors and has minimal or no activity on S1P2, S1P3, and S1P4. nih.goveuropa.eu The lack of substantial activity at S1P3 receptors is thought to contribute to a more favorable cardiovascular safety profile compared to less selective modulators. nih.govmedcentral.com
Cardiovascular effects observed with this compound include bradycardia, atrioventricular (AV) conduction delays, and increases in blood pressure. wikipedia.orgeuropa.eumedcentral.com
Bradycardia and Atrioventricular (AV) Conduction Delays
Transient decreases in heart rate and AV conduction delays can occur during the initiation of this compound therapy. europa.eumedcentral.comdrugs.com This effect is related to the binding of this compound to S1P1 receptors, which are present in the heart. nih.gov Dose titration is recommended to mitigate the risk of these cardiac effects. nih.govmedcentral.comzeposiahcp.comhres.cadrugs.com
In clinical studies, following the first dose of 0.23 mg, maximal declines in heart rate were observed within hours and returned to near baseline shortly after. europa.eumedcentral.comdrugs.com During the initial titration period, maximal effects on heart rate typically occurred on day 8. medcentral.comdrugs.com Heart rates below 40 beats per minute were not observed in clinical studies using the recommended dose titration. europa.eumedcentral.comdrugs.com Bradycardia was reported in a small percentage of patients in clinical studies. medcentral.comhres.ca
Initiation of this compound may also result in transient AV conduction delays. medcentral.comhres.cadrugs.com First- and second-degree type I AV blocks were observed in healthy participants administered higher than recommended dosages without dose titration. medcentral.comdrugs.com However, Mobitz type II second- or third-degree AV blocks were not reported in patients receiving this compound in clinical studies with dose titration. medcentral.comdrugs.com
Prior to initiation of this compound therapy, a baseline ECG should be obtained to assess for pre-existing conduction abnormalities. europa.eumedcentral.comhres.camdpi.com this compound is contraindicated in patients with Mobitz type II second-degree or higher AV block, sick sinus syndrome, or sinoatrial block, unless they have a functioning pacemaker. bms.commedcentral.comzeposiahcp.comoup.com It is also contraindicated in patients with a recent cardiovascular event (e.g., myocardial infarction, unstable angina, stroke, TIA, heart failure) within the past 6 months. bms.commedcentral.comzeposiahcp.comoup.com
For patients with certain pre-existing cardiac conditions (e.g., resting heart rate <55 bpm, first or second-degree Mobitz type I AV block, history of myocardial infarction or heart failure), first-dose monitoring in a clinical setting is recommended to monitor for signs and symptoms of bradycardia. europa.euhres.ca Consultation with a cardiologist is recommended for patients with significant QT prolongation, arrhythmias requiring treatment with Class Ia or III anti-arrhythmic drugs, ischemic heart disease, heart failure, history of cardiac arrest or myocardial infarction, cerebrovascular disease, and uncontrolled hypertension, or a history of Mobitz type II second-degree or higher AV block, sick sinus syndrome, or sino-atrial heart block to determine suitability and appropriate monitoring. europa.eumedcentral.comzeposiahcp.comzeposiahcp.comhres.caoup.comdrugs.com
Coadministration of this compound with drugs that slow heart rate or AV conduction (e.g., beta-blockers, certain calcium channel blockers, digitalis) may increase the risk of transient bradycardia and AV block during initiation. drugs.com While this compound has not been adequately studied in patients receiving concomitant therapy with drugs that decrease heart rate, the dose titration scheme is intended to attenuate heart rate reductions. drugs.com Beta-blockers and calcium channel blockers can be initiated in patients receiving stable doses of this compound, but coadministration of this compound with a beta-blocker in combination with a calcium channel blocker has not been studied. europa.eu
Cardiac Effects Data from Clinical Studies
| Adverse Event | This compound (MS Studies) | Interferon Beta-1a (MS Studies) | This compound (UC Induction) | Placebo (UC Induction) | This compound (UC Maintenance) | Placebo (UC Maintenance) |
| Bradycardia | 0.2% medcentral.com | Not specified | 0.2% (Day 1) hres.ca | 0% (Day 1) hres.ca | Not reported hres.ca | Not reported hres.ca |
| First-degree Atrioventricular Block | 0.6% europa.eu | 0.2% europa.eu | Not specified | Not specified | Not specified | Not specified |
| Second- or Third-degree AV Block (Mobitz Type II) | Not reported medcentral.comdrugs.com | Not reported | Not reported medcentral.comdrugs.com | Not reported | Not reported | Not reported |
Blood Pressure Effects
Increases in blood pressure have also been observed with this compound. wikipedia.orgmedcentral.com In UC trials, patients on this compound experienced average increases in systolic blood pressure compared to placebo. europa.eumedcentral.com Hypertension was reported as an adverse effect in clinical trials. wikipedia.orgeuropa.eumedcentral.com Hypertensive crises have occurred in a few patients receiving this compound. medcentral.com Monitoring blood pressure during treatment and treating appropriately is recommended. medcentral.com
Blood Pressure Data from Clinical Studies (Average Increase in mmHg)
| Study Period | This compound (Systolic) | Placebo (Systolic) | This compound (Diastolic) | Placebo (Diastolic) |
| UC Induction | 3.7-5.1 medcentral.com | 1.5-2.3 medcentral.com | 2.3 europa.eu | 0.6 europa.eu |
| UC Maintenance | 5.1 europa.eu | 1.5 europa.eu | 2.2 europa.eu | 0.8 europa.eu |
Hypertension and Blood Pressure Increases
Increases in blood pressure, specifically systolic pressure, have been observed in patients treated with this compound. zeposiahcp.comtandfonline.commedcentral.com This effect was typically detected after approximately 3 months of treatment initiation and remained stable throughout therapy. medcentral.comeuropa.eu In MS clinical studies, patients treated with this compound showed an average increase of about 1-2 mm Hg in systolic pressure compared to those on interferon beta-1a. europa.eu Diastolic pressure increases were approximately 1 mm Hg over the comparator. europa.eu In UC trials, this compound-treated patients experienced mean increases in systolic blood pressure ranging from 3.7 to 5.1 mmHg compared to placebo. tandfonline.commedcentral.com
The proposed mechanism for the potentiation of the tyramine (B21549) pressor effect involves the inhibition of monoamine oxidase (MAO) by the major active metabolites of this compound, CC112273 and CC1084037. drugs.com MAO, primarily type A (MAO-A) in the gastrointestinal tract and liver, is responsible for metabolizing exogenous amines like tyramine. drugs.com Inhibition of MAO can lead to increased absorption of intact tyramine, which is then metabolized to octopamine, a substance believed to displace norepinephrine (B1679862) from storage granules, causing a rise in blood pressure. drugs.com
Management of hypertension associated with this compound involves regular monitoring of blood pressure. nih.govzeposiahcp.comeuropa.eu Although there is no official guidance on the timing or frequency, some suggest checking blood pressure after 3 months of treatment, when changes were first observed in clinical trials. nih.gov If no increases occur, monitoring every 6 months or if symptoms arise may be sufficient. nih.gov For patients with pre-existing hypertension, weekly monitoring for the first month of treatment may be considered. nih.gov Antihypertensive therapy should be initiated if patients experience uncontrolled hypertension. tandfonline.com Coadministration with medications that increase norepinephrine or serotonin (B10506) is not recommended due to the potential for serious adverse reactions, including hypertensive crisis. medscape.comclevelandclinic.org
QTc Prolongation
While some S1P receptor modulators have been associated with QTc prolongation, this compound does not appear to cause clinically meaningful QTc interval prolongation. nih.gov However, due to the potential for bradycardia and AV block during treatment initiation, the risk of QT prolongation and torsade de pointes arrhythmia may be increased in patients receiving concurrent drugs that prolong the QT interval. drugs.combms.com
Management involves seeking advice from a cardiologist if treatment with this compound is considered in patients with significant QT prolongation (QTcF greater than 450 msec in males or 470 msec in females), those on concurrent therapy with QT prolonging drugs with a known risk of torsades de pointes, or in patients with arrhythmias requiring treatment with Class Ia or Class III antiarrhythmic agents. drugs.combms.com ECG monitoring is recommended if coadministered with certain drugs known to increase the QTc interval. medscape.com
Macular Edema
S1P receptor modulators have been associated with an increased risk of macular edema, particularly in patients with pre-existing risk factors such as uveitis and diabetes. zeposiahcp.comtandfonline.comdovepress.com Macular edema was reported in fewer than 1% of patients treated with this compound in UC and MS studies. tandfonline.comdovepress.com While the exact mechanism is not fully known, these drugs may increase the vascular permeability of the ocular endothelium via S1P1 selectivity. oup.com
Management includes obtaining a baseline evaluation of the fundus, including the macula, near the start of treatment with this compound. zeposiahcp.com Patients with diabetes mellitus or a history of uveitis should be evaluated prior to initiation and regularly during treatment. tandfonline.comdovepress.com If macular edema is suspected, an ophthalmology referral for investigation and treatment is recommended, along with consideration of discontinuing this compound. researchgate.net Macular edema has been reported to resolve after treatment discontinuation. researchgate.net
Respiratory Effects
This compound may cause a decline in pulmonary function. zeposiahcp.commedcentral.com Dose-dependent reductions in forced expiratory volume in 1 second (FEV1) and forced vital capacity (FVC) have been observed with this compound treatment. tandfonline.commedcentral.comeuropa.eu In MS studies, the decline in absolute FEV1 from baseline in this compound-treated patients compared to those on interferon beta-1a was 60 mL at 12 months. medcentral.com Reductions in FVC were also noted at 3 months but were not substantial at other time points. medcentral.com These respiratory effects are considered rare and mostly mild or moderate, and are expected based on the mechanism of action of S1P modulators. fda.gov
Management involves using this compound with caution in patients with severe respiratory disease, pulmonary fibrosis, and chronic obstructive pulmonary disease. europa.eu Spirometric evaluation of respiratory function should be performed during therapy if clinically indicated. zeposiahcp.commedscape.com
Malignancies
Research findings from phase 3 clinical trials of this compound showed low (<1%) rates of malignancy among patients with relapsing MS. ajmc.com In UC studies, no malignancies were attributed to this compound during the induction period, and a low percentage occurred during maintenance. uchicago.edu
Posterior Reversible Encephalopathy Syndrome (PRES)
Rare cases of Posterior Reversible Encephalopathy Syndrome (PRES) have been reported in patients receiving S1P receptor modulators, including this compound. mdpi.comzeposiahcp.comfirstwordpharma.com PRES is a neurological disorder characterized by symptoms such as visual disturbances, headache, vomiting, seizures, and altered consciousness. nih.govpracticalneurology.com While the exact pathophysiology is not fully explained, hypertension and endothelial injury are frequently associated. nih.gov Vasoconstriction leading to vasogenic and cytotoxic edema is suspected. nih.gov
Management involves conducting a complete physical and neurological examination if a patient treated with this compound develops unexpected neurological or psychiatric symptoms or any symptom/sign suggestive of increased intracranial pressure. zeposiahcp.com If PRES is suspected, treatment with this compound should be discontinued. europa.euzeposiahcp.com Prompt control of blood pressure is a chief concern in the management of PRES. nih.govnih.gov Early diagnosis, often relying on MRI findings of white matter edema, is crucial for timely treatment and preventing complications. nih.govpracticalneurology.com
Disease Reactivation and Rebound after Discontinuation
Severe exacerbation of disease, including disease rebound, has been rarely reported after discontinuation of other S1P receptor modulators. europa.eumdpi.comzeposiahcp.com In the this compound long-term extension study in MS, clinical relapses were reported in a small percentage of patients following permanent discontinuation, with none exhibiting severe exacerbation or a severe increase in disability. europa.eu A post hoc analysis of the DAYBREAK study found no evidence of disease rebound in participants who discontinued this compound, defined as severe worsening of disease or severe persistent increase in disability. researchgate.netneurologylive.comemjreviews.com
Relapses after this compound discontinuation predominantly occurred during the second and third months, particularly in untreated patients, and were generally mild or moderate. neurologylive.comemjreviews.com The median time to relapse onset following discontinuation was 61 days. neurologylive.comemjreviews.com
Patients should be observed for return of disease activity upon this compound discontinuation, and appropriate treatment should be instituted as required. europa.eu After stopping this compound in the setting of PML, monitoring for the development of immune reconstitution inflammatory syndrome (PML-IRIS) is recommended. europa.euzeposiahcp.com After discontinuing this compound, the median time for lymphocyte counts to return to the normal range was approximately 30 days, with most patients recovering within 3 months. europa.euzeposiahcp.com Caution should be applied when initiating other immunosuppressants within this period due to the potential for additive effects on the immune system. zeposiahcp.com
Table 1: Summary of Adverse Events and Management Considerations
| Adverse Event | Mechanism (Proposed/Associated) | Management Considerations |
| Hypertension and Blood Pressure Increases | Inhibition of MAO by active metabolites leading to potentiated tyramine pressor effect. drugs.com | Regular blood pressure monitoring. nih.govzeposiahcp.comeuropa.eu Initiate antihypertensive therapy if uncontrolled hypertension. tandfonline.com Avoid coadministration with drugs increasing norepinephrine/serotonin. medscape.comclevelandclinic.org |
| QTc Prolongation | Potential increased risk due to bradycardia/AV block during initiation with concurrent QT prolonging drugs. drugs.combms.com | Cardiologist consultation for significant QT prolongation or concurrent use of certain drugs. drugs.combms.com ECG monitoring if coadministered with certain drugs. medscape.com |
| Macular Edema | May increase vascular permeability of ocular endothelium via S1P1 selectivity. oup.com | Baseline and regular ophthalmologic evaluation, especially in patients with diabetes or uveitis. zeposiahcp.comtandfonline.comdovepress.com Discontinuation if suspected. researchgate.net |
| Respiratory Effects | Expected effect of S1P modulators. fda.gov | Use with caution in severe respiratory disease. europa.eu Spirometric evaluation if clinically indicated. zeposiahcp.commedscape.com |
| Malignancies | Potential impact of S1P1 modulation on immunosurveillance. service.gov.uk | Incidence generally in line with expected rates; monitoring as per standard clinical practice. service.gov.uk |
| Posterior Reversible Encephalopathy Syndrome (PRES) | Associated with hypertension and endothelial injury; vasoconstriction leading to edema. nih.gov | Complete neurological examination if suspected. zeposiahcp.com Discontinue this compound if suspected. europa.euzeposiahcp.com Prompt blood pressure control. nih.govnih.gov Early diagnosis via MRI. nih.govpracticalneurology.com |
| Disease Reactivation and Rebound after Discontinuation | Rare with this compound; observed with other S1P modulators. europa.eumdpi.comzeposiahcp.com | Observe for return of disease activity. europa.eu Institute appropriate treatment if required. europa.eu Monitor for PML-IRIS if discontinued in the setting of PML. europa.euzeposiahcp.com |
Table 2: Research Findings on Specific Adverse Events
| Adverse Event | Research Findings |
| Hypertension and Blood Pressure Increases | Mean SBP increases of 1-2 mmHg over IFN beta-1a in MS studies. europa.eu Mean SBP increases of 3.7-5.1 mmHg over placebo in UC trials. tandfonline.commedcentral.com Typically observed after 3 months. medcentral.comeuropa.eu |
| Macular Edema | Reported in <1% of patients in UC and MS studies. tandfonline.comdovepress.com Resolved after treatment discontinuation in some cases. researchgate.net |
| Respiratory Effects | Dose-dependent reductions in FEV1 and FVC observed. tandfonline.commedcentral.comeuropa.eu Decline in absolute FEV1 of 60 mL at 12 months in MS studies vs IFN beta-1a. medcentral.com Mostly mild or moderate. fda.gov |
| Malignancies | Low (<1%) rates reported in phase 3 MS trials. ajmc.com Incidence in UC studies generally in line with expected rates. service.gov.uk Non-melanoma skin cancers most common skin neoplasm in MS studies. europa.euservice.gov.uk |
| Disease Reactivation and Rebound after Discontinuation | Clinical relapses in 3.3% of patients after permanent discontinuation in MS long-term extension study, none with severe exacerbation or severe increase in disability. europa.eu No evidence of rebound in DAYBREAK study. researchgate.netneurologylive.comemjreviews.com |
Special Populations and Considerations
Pregnancy and Lactation: Fetal Risk and Pregnancy Registries
Based on animal studies, ozanimod may cause harm to a developing fetus. zeposiahcp.comdrugs.comfda.gov Animal studies have indicated adverse effects on development, including embryolethality, increased fetal malformations, and neurobehavioral changes, even in the absence of maternal toxicity. drugs.com Evidence of fetal blood vessel malformations has been reported in animal studies. drugs.com The S1P receptor, which is affected by this compound, plays a crucial role in embryogenesis, particularly in vascular and neural development. drugs.com
Due to the potential risk to the fetus, this compound is contraindicated during pregnancy and in women of childbearing potential who are not using effective contraception. drugs.comeuropa.eueuropa.eu Before initiating treatment, women of childbearing potential must have a confirmed negative pregnancy test and receive counseling regarding the potential risk to the fetus. drugs.comeuropa.eu Effective contraception should be used during treatment with this compound and for three months after discontinuing the medication, as it takes approximately that long to eliminate the drug from the body. drugs.comfda.govmedicalnewstoday.comcrohnsandcolitis.org.uk
There are limited controlled data regarding this compound use in human pregnancy. drugs.com However, data from clinical trials and real-world observations, while limited, have not shown concerning data so far. nih.gov In 60 this compound-exposed pregnancies reported in clinical development programs, there were 31 live births. nih.gov Among these, one congenital malformation (duplex kidney) was reported, along with one case of intra-uterine growth restriction and one case of neonatal icterus. nih.gov The incidence of spontaneous abortion in clinical trial participants exposed to this compound (14%) is at the lower end of the expected rate in the general population (12%–22%). neurology.org While clinical experience is limited and pregnancy should be avoided, to date, there has been no increased risk of fetal abnormalities or other adverse pregnancy outcomes observed with exposure in early pregnancy in this small cohort. medpagetoday.comneurology.org
Pregnancy registries are available to collect information on the effects of this compound exposure during pregnancy. For women with multiple sclerosis who become pregnant while taking this compound, enrollment in the ZEPOSIA MS Pregnancy Registry is encouraged. zeposia.comzeposiahcp.comfda.govmedicalnewstoday.comzeposiapregnancyregistry.comzeposiapregnancyregistry.com This registry aims to enhance understanding of the safety of this compound and other MS medications used during pregnancy. zeposiapregnancyregistry.comzeposiapregnancyregistry.com Information regarding registration for pregnant women with ulcerative colitis is expected to become available in the future. fda.gov
Regarding lactation, this compound and its metabolites have been detected in the milk of treated animals at levels higher than those in maternal plasma. drugs.comeuropa.eufda.gov Due to the potential for serious adverse reactions in nursing infants, breastfeeding is not recommended while receiving this compound. drugs.comeuropa.eumedicalnewstoday.comcrohnsandcolitis.org.uk It is currently unknown whether this compound passes into human breast milk or what effects it might have on a breastfed child. medicalnewstoday.com
Table 1: Summary of Pregnancy Outcomes in this compound Clinical Development Program
| Outcome | Number of Pregnancies (n=60) nih.gov |
| Live Births | 31 |
| Congenital Malformation | 1 (Duplex kidney) |
| Intra-uterine Growth Restriction | 1 |
| Neonatal Icterus | 1 |
| Spontaneous Abortions | 9 |
| Terminations | 13 |
| Unknown Outcomes | 8 |
*Note: One twin pregnancy resulted in one live birth and one spontaneous abortion, contributing to a total of 61 outcomes for 60 pregnancies. nih.gov
Pediatric Use (e.g., Crohn's Disease)
The safety and effectiveness of this compound in pediatric patients (below 18 years of age) have not been established. fda.goveuropa.eufda.govbms.com Health Canada has not authorized an indication for pediatric use. bms.com
However, this compound is being investigated for use in pediatric populations with inflammatory bowel disease. A phase 2/3 multicenter, randomized, double-blind study is evaluating the efficacy, safety, pharmacokinetics, and pharmacodynamics of oral this compound in pediatric subjects aged 2-17 years with moderately to severely active ulcerative colitis who have had an inadequate response, lost response, or were intolerant to conventional therapy. hra.nhs.ukcrohnscolitisfoundation.orgbmsclinicaltrials.com This study aims to determine the safety and effectiveness of this compound in achieving symptom remission in this population. crohnscolitisfoundation.org Participants will receive a dose of the active study drug, and the study is expected to last 52 weeks, with an option for a long-term extension study of up to 5 years. hra.nhs.ukcrohnscolitisfoundation.org
Similarly, a study is investigating oral this compound in pediatric participants aged 2-17 years with moderately to severely active Crohn's disease who have had an inadequate response, loss of response to, or are intolerant to at least one prior treatment for CD. crohnscolitisfoundation.orgmedpath.com This study is designed to determine the safety and effectiveness of this compound in achieving clinical symptom and endoscopic remission in pediatric patients with active Crohn's disease. crohnscolitisfoundation.org
This compound is thought to act on the immune system by retaining certain types of white blood cells, such as lymphocytes, in the lymph nodes, thereby reducing their migration to sites of inflammation, which is relevant in both ulcerative colitis and Crohn's disease. hra.nhs.ukcrohnscolitisfoundation.orgcrohnscolitisfoundation.org
While this compound is commonly used off-label in adults with IBD, it has not yet been approved for use in children, leading to its widespread off-label use in this population. ecco-ibd.eu The use of small targeted molecules like this compound in children with IBD is still an emerging area, with ongoing clinical trials assessing their safety, efficacy, and long-term outcomes. ecco-ibd.eu Preliminary data suggest potential benefits, particularly for children who have not responded to conventional therapies, but long-term studies are needed to fully understand the risks and benefits in this age group. ecco-ibd.eu
Geriatric Considerations
There are limited data available on the use of this compound in elderly patients, specifically in relapsing-remitting MS patients over 55 years of age and in ulcerative colitis patients aged 65 years and older. europa.eueuropa.eu Clinical studies of this compound did not include a sufficient number of subjects aged 65 and over to definitively determine if they respond differently from younger individuals. fda.gov
Although appropriate studies to date have not demonstrated geriatric-specific problems limiting the usefulness of this compound in the elderly, caution is advised in patients over 55 years for MS and over 65 years for UC due to the limited data and the potential for an increased risk of adverse reactions, particularly with long-term treatment. europa.eueuropa.eufda.govbms.com Elderly patients are generally more likely to have decreased hepatic, renal, or cardiac function, as well as concomitant diseases or be on other medications, which may necessitate caution. fda.gov
Post hoc analyses of Phase 3 clinical trial data from the True North study in ulcerative colitis patients showed that this compound was safe and effective in patients aged 60 years and older, although the sample size was small. nih.gov While no dose adjustment is generally needed in patients over 55 years of age, elderly patients should be monitored, especially for potential hepatic and cardiac reactions, given the higher frequency of these abnormalities in this population. fda.govbms.comnih.gov Clinicians may consider checking hepatic enzyme levels periodically and instructing patients to report any cardiac-related symptoms. nih.gov Studies have indicated no clinically significant differences in the pharmacokinetics of this compound based on age in patients with UC and MS, suggesting that dose adjustments based solely on age are not necessary. nih.gov
From a safety perspective in the treatment of moderate-to-severe ulcerative colitis in the elderly, while vedolizumab and ustekinumab are often considered first-line options due to favorable safety profiles regarding infections and malignancy, this compound should also be considered. nih.gov However, caution is warranted in older patients with cardiovascular risk factors and those at risk for macular edema. nih.gov
Future Research Directions
Long-Term Efficacy and Safety Data from Open-Label Extensions
Long-term efficacy and safety data are being collected from open-label extension (OLE) studies. The DAYBREAK long-term extension study in RMS demonstrated sustained decreased rates of brain volume loss and declining or stable incidence rates of treatment-emergent adverse events over up to five years of continuous treatment. bms.com More than eight years of DAYBREAK data confirm the established safety profile of ozanimod. bms.com An interim analysis of the True North OLE study in UC assessed patients with up to approximately four years of continuous this compound treatment, showing that clinical responders after one year sustained response for an additional three years and achieved clinical remission with continuous exposure. oup.com Long-term exposure to this compound for up to three years was well tolerated in patients with moderately to severely active UC, with no new safety signals observed. oup.com These long-term extensions confirm a favorable safety/tolerability profile and sustained benefit on clinical and magnetic resonance imaging measures of disease activity in RMS. scienceopen.comnih.gov
Predictive Biomarkers for Response and Adverse Events
Research is ongoing to identify clinically actionable pharmacogenetic biomarkers, such as neurofilament light chain, that monitor disease activity. pharmacytimes.com Identifying biomarkers that predict response prior to and during induction of this compound could significantly impact improving outcomes in UC patients. veeva.com Studies aim to discover serum protein biomarkers that predict response to this compound and gain insight into the underlying pathophysiological mechanisms. veeva.com Plasma glial fibrillary acidic protein (GFAP) is suggested as a relapse-independent metric of baseline disease severity and a predictor of treatment response in participants with RMS. larvol.com Circulating inflammatory markers of neutrophils and CPa9-HNE decreased with this compound use in UC patients, supporting their use as pharmacodynamic markers for treatment effect and potential disease markers. larvol.com
Role of this compound in Early-Stage Disease
The ENLIGHTEN trial is an ongoing post-marketing study focused on patients with early RMS. zeposiahcp.com This open-label, single-arm, phase 3b/4 study is assessing cognitive processing speed changes, annual relapse rate, MRI lesions, brain volume loss, and adverse events over one year. zeposiahcp.com An interim analysis showed that during the first year of this compound use, cognitive processing speed remained stable or improved in the majority of participants. emjreviews.com this compound is considered of value as a first-line treatment, particularly for people with MS who have had only one relapse in the last two years and MRI evidence of disease activity, as there were previously no oral drugs available for this population. nice.org.uk
Investigating Novel Therapeutic Applications
This compound is currently under evaluation for inflammatory bowel diseases, such as ulcerative colitis and Crohn's disease, in international phase III studies. researchgate.net It has been approved for moderately to severely active UC. tandfonline.com Further investigation is needed to determine the positioning of this compound within the UC treatment armamentarium. tandfonline.com Preliminary clinical efficacy data for this compound in moderate-to-severe UC patients showed significant clinical response with higher clinical remission rates, mucosal healing, and better histological remission compared with placebo. mdpi.com Long-term studies are underway to assess its potency and safety in moderate-to-severe UC. mdpi.com A STEPSTONE trial in moderately to severely active Crohn's disease showed clinically meaningful improvement in disease activity. dovepress.com
Pharmacogenomics and Individualized Treatment Strategies
Pharmacogenomics focuses on how genes affect the body's response to medications and aims to develop strategies for individualizing therapy to optimize outcomes based on knowledge of human genome variability. nih.govsrce.hrscholasticahq.com Research on genes and medications has advanced the understanding of the genetic basis of individual drug responses. nih.gov Advances in pharmacogenomics offer significant potential for clinical application to improve outcomes in individual patients. nih.gov The goal is to understand individual patient's drug and dose requirements based on their genetic profile. srce.hr Integrating pharmacogenomics into treatments presents challenges but also potential solutions and future directions. scholasticahq.com Single nucleotide polymorphisms (SNPs) in the S1PR1 gene are common, and determining their relevance in differentiating drug binding mechanisms may be crucial for understanding differential drug response. researchgate.net Biomarkers and mutations will be accessed more effectively and quickly, potentially leading to personalized medicinal therapies based on individual SNPs. researchgate.net
Real-World Evidence and Post-Marketing Surveillance
Long-term, real-world studies in a nonselective population are needed for this compound. nih.govresearchgate.net The OzEAN study is an ongoing prospective, noninterventional, postmarketing authorization study assessing the real-world persistent use, effectiveness, and safety of this compound and its impact on quality of life in patients with RRMS over a five-year period. nih.govresearchgate.net This is the first long-term, real-world study of this compound in patients with RRMS and, to the knowledge of the authors, the first noninterventional study utilizing a patient portal. nih.govresearchgate.net These data will add to the safety/efficacy profile demonstrated in phase 3 trials. researchgate.net A post-marketing surveillance study is also assessing the real-world safety of this compound in Korean participants with moderate to severe active ulcerative colitis. veeva.com Real-world data also support the efficacy and safety findings from clinical trials. oup.com
Q & A
Q. What is the mechanistic basis of ozanimod’s immunomodulatory effects?
this compound is a selective sphingosine-1-phosphate receptor 1 (S1P1) and 5 (S1P5) modulator. By binding to S1P1, it induces internalization of the receptor, sequestering lymphocytes in lymph nodes and reducing their migration to inflamed tissues (e.g., the gastrointestinal tract in ulcerative colitis or the central nervous system in multiple sclerosis). This mechanism lowers adaptive immune activity while preserving innate immunity . Preclinical studies in murine models demonstrate dose-dependent reductions in lymphocyte counts and attenuation of autoimmune pathology .
Q. How do clinical trial designs for this compound address efficacy and safety endpoints?
Phase 2/3 trials for ulcerative colitis (UC) and multiple sclerosis (MS) employed randomized, double-blind, placebo-controlled protocols. For example, the True North trial (NCT02435992) included induction (10 weeks) and maintenance (52 weeks) phases, with primary endpoints of clinical remission (Mayo score ≤2) and secondary endpoints like endoscopic improvement and safety (e.g., infections, liver enzyme elevations) . In MS trials (SUNBEAM and RADIANCE), annualized relapse rate (ARR) and MRI lesion activity were key efficacy metrics .
Q. What are the recommended monitoring protocols for this compound in clinical research?
Baseline and ongoing monitoring include:
- Cardiac evaluation : Due to transient bradycardia risk, baseline ECG and heart rate monitoring are required, especially during dose initiation .
- Lymphocyte counts : this compound reduces absolute lymphocyte counts (ALC) by ~57% from baseline. Persistent ALC <200/µL warrants re-evaluation of therapy .
- Hepatic function : Elevated aminotransferases occur in ~5% of patients; regular liver function tests are advised .
Advanced Research Questions
Q. How do contradictory efficacy outcomes in early- vs. late-phase trials inform this compound’s therapeutic optimization?
Phase 2 UC trials (e.g., TOUCHSTONE, NCT01647516) reported modest clinical remission rates (16% at 1 mg vs. 6% placebo), while phase 3 trials (True North) showed significantly higher remission (18.4% vs. 6% placebo) and sustained endoscopic improvement (37% vs. 18.5% placebo) . These discrepancies highlight the impact of trial design (e.g., longer induction/maintenance periods, stricter inclusion criteria) and dose optimization. Researchers must consider treat-through vs. re-randomized designs when interpreting longitudinal outcomes .
Q. What methodological approaches resolve conflicting data on this compound’s comparative effectiveness?
Network meta-analyses (NMAs) comparing this compound to biologics (e.g., vedolizumab, tofacitinib) in UC revealed:
- Induction phase : this compound outperformed adalimumab in endoscopic improvement (OR = 2.04) but was inferior to tofacitinib (OR = 0.42) .
- Maintenance phase : Heterogeneity in study designs (e.g., rerandomization protocols) complicates cross-trial comparisons. Sensitivity analyses excluding older treat-through trials reduced bias in efficacy rankings .
Q. How do this compound’s active metabolites influence pharmacokinetic (PK) and pharmacodynamic (PD) variability?
this compound is metabolized into two major active metabolites: CC112273 (S1P1/5 agonist, EC50 = 1.03 nM) and CC1084037 (reversible oxidation product). In humans, CC112273 accounts for 50% of total exposure and has a half-life of ~10–14 days, necessitating prolonged washout periods (~3 months) for clinical trial participants . CYP3A4 inhibitors (e.g., itraconazole) only modestly alter this compound PK, suggesting minimal CYP3A4 dependency .
Q. What preclinical models support this compound’s potential in systemic lupus erythematosus (SLE)?
In the NZBWF1 murine SLE model, this compound and its metabolite RP-101075 reduced proteinuria, kidney fibrosis, and splenic B/T cell subsets. Gene expression analyses showed downregulation of pro-fibrotic (TGF-β) and inflammatory (IFN-α) pathways, supporting further clinical exploration in SLE .
Methodological Considerations for Experimental Design
Q. How should researchers address this compound’s variable lymphopenia effects in trial populations?
- Stratify patients by baseline ALC and prior immunosuppressant use.
- Use time-to-event analyses for infections (e.g., herpes zoster IR = 13.2/1000 patient-years) .
- Incorporate adaptive dosing protocols for patients with ALC <500/µL .
Q. What biomarkers are validated for assessing this compound’s anti-inflammatory activity?
- Fecal calprotectin (FCP) : Reductions correlate with endoscopic improvement in UC .
- Serum CPa9-HNE : A marker of neutrophil activation; this compound reduced levels in UC trials .
- MRI outcomes : Cortical grey matter volume preservation in MS trials reflects neuroprotective effects .
Data Contradiction Analysis
Q. Why do this compound’s lymphocyte recovery rates differ between UC and MS populations?
Post-hoc analyses of UC trials showed a mean ALC recovery time of 32.8 days after discontinuation, whereas MS trials reported faster normalization (~3 months). This may reflect disease-specific immune reconstitution dynamics or differences in concomitant therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
